1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea
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Overview
Description
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of amino and chloro groups in the phenyl ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 4-amino-3,5-dichloroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. The amino and chloro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea is unique due to the presence of both amino and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
13908-36-6 |
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Molecular Formula |
C9H10Cl3N3O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C9H10Cl3N3O/c10-1-2-14-9(16)15-5-3-6(11)8(13)7(12)4-5/h3-4H,1-2,13H2,(H2,14,15,16) |
InChI Key |
ZRRXILHBUVFOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)NCCCl |
Origin of Product |
United States |
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